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For researchers, scientists, and drug development professionals, accurately determining the

binding affinity of an antibody-drug conjugate (ADC) to its target antigen is a critical step in the

development of effective and safe therapeutics. The strength of this interaction, often

expressed as the dissociation constant (Kd), dictates the ADC's ability to selectively bind to

tumor cells, internalize, and deliver its cytotoxic payload. While various methods exist for this

purpose, choosing the most appropriate technique depends on the specific requirements of the

study, including throughput, the nature of the antigen, and the desired level of kinetic detail.

This guide provides a comprehensive comparison of four widely used methods for determining

ADC binding affinity: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon

Resonance (SPR), Bio-Layer Interferometry (BLI), and Flow Cytometry. We present detailed

experimental protocols for each, summarize quantitative data for easy comparison, and provide

visualizations to clarify complex workflows.

Comparative Analysis of Binding Affinity Data
The selection of an appropriate assay for determining ADC binding affinity is crucial, as

different methodologies can yield varying results due to their inherent principles. The following

table summarizes representative binding affinity data for ADCs determined by the discussed

methods. It is important to note that a direct comparison of absolute Kd values across different

platforms should be approached with caution, as experimental conditions can significantly

influence the results.[1][2]
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Method
ADC/Antibo
dy

Target
Antigen

Measured
Parameter

Value Reference

SPR

High-Affinity

ADC (HAV-

ADC)

MET Kd

~4 nM

(human), ~3

nM (rat)

[3][4]

Low-Affinity

ADC (LAV-

ADC)

MET Kd

~165 nM

(human),

~121 nM (rat)

[3][4]

Trastuzumab HER2 Kd 1.8 ± 0.15 nM [5]

T-DM1 (ADC) HER2 Kd 2.7 ± 0.14 nM [5]

Flow

Cytometry
1C1 mAb EphA2 EC50 0.2 nM [6]

2H7 mAb EphA2 EC50 1.0 nM [6]

BLI Nimotuzumab EGFR Kd
0.89 ± 0.02

nM

Nimotuzumab

-ADC (Low

DAR)

EGFR Kd
1.94 ± 0.02

nM

Nimotuzumab

-ADC (High

DAR)

EGFR Kd
3.75 ± 0.03

nM

ELISA R4 mAb

Monoclonal

Antibody

Antigen

Kd

43.7-fold

higher than

SPR

[7]

R9 mAb

Monoclonal

Antibody

Antigen

Kd

14.1-fold

higher than

SPR

[7]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a

stronger binding affinity. EC50 (half-maximal effective concentration) from cell-based assays

like flow cytometry is an indicator of apparent affinity. Discrepancies between methods, such as
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those observed between ELISA and SPR, can arise because ELISA is an endpoint assay, and

equilibrium may not be reached, whereas SPR provides real-time kinetic data.[7]

Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below.

Competitive ELISA Protocol for ADC Binding Affinity
This protocol is designed to determine the binding affinity of an ADC by measuring its ability to

compete with a labeled antigen for binding to a limited amount of immobilized antibody.

Materials:

High-binding 96-well microplate

Capture antibody (specific to the ADC's target antigen)

Coating Buffer (e.g., 0.05M Carbonate-Bicarbonate, pH 9.6)

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

ADC sample and standards

Enzyme-labeled antigen

Substrate solution (e.g., TMB)

Stop Solution (e.g., 2N H₂SO₄)

Microplate reader

Procedure:

Coating: Dilute the capture antibody in Coating Buffer (1-10 µg/mL). Add 100 µL to each well

of the microplate. Incubate overnight at 4°C.[8]
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Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash

Buffer per well.

Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.

Incubate for 1-2 hours at 37°C or overnight at 4°C.[9]

Washing: Wash the plate three times with Wash Buffer.

Competition: Prepare serial dilutions of the ADC standard and the test ADC sample. In a

separate plate, pre-incubate 50 µL of each ADC dilution with 50 µL of the enzyme-labeled

antigen for 1 hour at 37°C.[9]

Binding: Transfer 100 µL of the pre-incubated ADC/labeled-antigen mixture to the

corresponding wells of the coated and blocked plate. Incubate for 90 minutes at 37°C.[9]

Washing: Wash the plate three times with Wash Buffer.

Detection: Add 100 µL of Substrate solution to each well. Incubate in the dark at room

temperature for 20-30 minutes.[9]

Stopping the Reaction: Add 50 µL of Stop Solution to each well.[9]

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal will

be inversely proportional to the concentration of the ADC in the sample.

Surface Plasmon Resonance (SPR) for ADC Binding
Kinetics
SPR is a label-free technique that provides real-time data on the association and dissociation

rates of the ADC-antigen interaction, from which the binding affinity (Kd) can be calculated.[10]

Materials:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Immobilization reagents (e.g., NHS, EDC, ethanolamine)
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Running buffer (e.g., HBS-EP+)

Recombinant target antigen (ligand)

ADC sample (analyte)

Regeneration solution (e.g., glycine-HCl, pH 1.5)[4]

Procedure:

System Preparation: Start the SPR instrument, dock the sensor chip, and prime the system

with running buffer.[11]

Ligand Immobilization:

Activate the sensor chip surface using a 1:1 mixture of NHS and EDC.[11]

Inject the recombinant target antigen diluted in an appropriate buffer (e.g., 10 mM sodium

acetate, pH 5.0) over the activated surface to achieve the desired immobilization level

(e.g., 3000-5000 RU for initial experiments).[11]

Deactivate any remaining active esters by injecting ethanolamine.[11]

Analyte Binding:

Prepare a series of dilutions of the ADC in running buffer.

Inject the ADC dilutions sequentially over the immobilized antigen surface, starting with the

lowest concentration. Each injection cycle should include an association phase (analyte

flowing over the surface) and a dissociation phase (running buffer flowing over the

surface).[4]

Surface Regeneration: After each ADC injection cycle, inject the regeneration solution to

remove the bound ADC and prepare the surface for the next injection.[4][10]

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine the association rate constant (ka), dissociation rate constant (kd), and

the equilibrium dissociation constant (Kd = kd/ka).[10]
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Bio-Layer Interferometry (BLI) for ADC Binding Kinetics
BLI is another label-free technique that measures biomolecular interactions in real-time. It is

particularly well-suited for high-throughput screening.[12]

Materials:

BLI instrument (e.g., Octet)

Biosensors (e.g., Ni-NTA for His-tagged proteins, Protein A/G for antibodies)

96-well microplate

Kinetics buffer (assay buffer)

Ligand (e.g., His-tagged antigen or antibody for capture)

Analyte (ADC)

Procedure:

Plate Setup: Prepare a 96-well plate with the necessary reagents: kinetics buffer for

baseline, ligand solution for immobilization, wash wells with kinetics buffer, and serial

dilutions of the ADC analyte in kinetics buffer.

Instrument Setup: Turn on the BLI instrument and allow it to warm up. Place the biosensors

and the prepared 96-well plate into the instrument.

Assay Protocol:

Baseline: Equilibrate the biosensors in kinetics buffer to establish a stable baseline.[13]

Loading: Immerse the biosensors into the wells containing the ligand to immobilize it onto

the sensor surface.[13]

Baseline 2: Move the biosensors back to the baseline wells to remove any unbound ligand

and establish a new baseline.
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Association: Move the biosensors into the wells containing the different concentrations of

the ADC analyte to measure the association phase.[14]

Dissociation: Transfer the biosensors to wells containing only kinetics buffer to measure

the dissociation of the ADC from the ligand.[14]

Data Analysis: The instrument's software will generate sensorgrams for each interaction. Fit

these curves to a suitable binding model (e.g., 1:1 or 2:1) to calculate ka, kd, and Kd.[12]

Flow Cytometry for Cell-Surface ADC Binding
Flow cytometry measures the binding of an ADC to its target antigen expressed on the surface

of cells, providing an apparent binding affinity (EC50).

Materials:

Flow cytometer

Target cells (expressing the antigen of interest)

Control cells (negative for the antigen)

ADC sample

Isotype control ADC

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

Fluorescently labeled secondary antibody (if the ADC is not directly labeled)

Viability dye

Procedure:

Cell Preparation: Harvest and wash the target and control cells. Resuspend the cells in cold

Flow Cytometry Staining Buffer at a concentration of 1-2 x 10⁶ cells/mL.

Blocking (Optional): If the cells express Fc receptors, incubate them with an Fc blocking

reagent for 15-30 minutes on ice to prevent non-specific binding.
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Staining:

Prepare serial dilutions of the ADC and the isotype control ADC in staining buffer.

Add 100 µL of the diluted ADC or control to the respective tubes containing the cells.

Incubate for 1-2 hours on ice, protected from light.

Washing: Wash the cells three times with 1 mL of cold staining buffer, centrifuging at 300 x g

for 5 minutes at 4°C between washes.

Secondary Staining (if applicable): If the ADC is not fluorescently labeled, resuspend the

cells in 100 µL of staining buffer containing a fluorescently labeled secondary antibody.

Incubate for 30-60 minutes on ice, protected from light, and then wash the cells as in the

previous step.

Viability Staining: Resuspend the cells in 200-500 µL of staining buffer containing a viability

dye.

Data Acquisition: Acquire data on the flow cytometer, collecting a sufficient number of events

for each sample.

Data Analysis:

Gate on the single, live cell population.

Determine the median fluorescence intensity (MFI) for each ADC concentration.

Plot the MFI against the ADC concentration and fit the data to a one-site binding model to

determine the EC50 value.

Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for

the ELISA and a comparative logic for selecting an appropriate binding affinity assay.
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Figure 1. Workflow for Competitive ELISA.
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Figure 2. Decision tree for assay selection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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